![molecular formula C19H20N2O3 B3725429 N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3725429.png)
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
Overview
Description
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as AHMA, is a compound with potential applications in the field of medicinal chemistry. It belongs to the class of hydrazones and has been synthesized using various methods. AHMA has been extensively studied for its biological activities and mechanisms of action.
Mechanism of Action
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to inhibit the expression of NF-κB, a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has not been extensively studied in vivo, and its efficacy and safety in humans is still unknown.
Future Directions
Future research on N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide could focus on its potential as a therapeutic agent for other types of cancer, such as lung and prostate cancer. Additionally, further studies could investigate the potential of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as an anti-inflammatory agent for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, future research could investigate the safety and efficacy of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide in human clinical trials.
Scientific Research Applications
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been studied for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-7-15-9-6-10-16(19(15)23)12-20-21-18(22)13-24-17-11-5-4-8-14(17)2/h3-6,8-12,23H,1,7,13H2,2H3,(H,21,22)/b20-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQEZLXSKYUHM-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC(=C2O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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